An In-depth Technical Guide to the Chemical Properties and Applications of 2,4-Dimethylbenzoylacetonitrile
An In-depth Technical Guide to the Chemical Properties and Applications of 2,4-Dimethylbenzoylacetonitrile
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,4-Dimethylbenzoylacetonitrile (DMBA), a versatile β-ketonitrile of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the handling, characterization, and utilization of this valuable chemical entity.
Introduction: The Significance of the Benzoylacetonitrile Scaffold
Benzoylacetonitriles are a class of organic compounds characterized by a benzoyl group attached to an acetonitrile moiety. This unique structural arrangement, possessing a ketone, a nitrile, and an active methylene group, imparts a rich and versatile reactivity profile.[1] These compounds are not merely chemical curiosities; they are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles.[2] Many of these resulting heterocyclic structures form the core of pharmacologically active agents with applications as antimicrobial, anti-inflammatory, and anticancer therapeutics.[1]
2,4-Dimethylbenzoylacetonitrile, with methyl groups at the 2 and 4 positions of the phenyl ring, presents a nuanced variation on this theme. The electronic and steric effects of these methyl groups can be strategically exploited to modulate the reactivity and pharmacokinetic properties of its derivatives, making it a compound of particular interest in drug discovery programs.[3]
Physicochemical and Structural Properties
A thorough understanding of the fundamental physicochemical properties of 2,4-Dimethylbenzoylacetonitrile is paramount for its effective use in a laboratory setting.
Core Chemical Identity
| Property | Value | Source |
| Chemical Name | 3-(2,4-dimethylphenyl)-3-oxopropanenitrile | IUPAC |
| Synonyms | 2,4-Dimethylbenzoylacetonitrile, DMBA | - |
| CAS Number | 53882-91-0 | [4] |
| Molecular Formula | C₁₁H₁₁NO | [5] |
| Molecular Weight | 173.22 g/mol | [5] |
Structural Representation
The structure of 2,4-Dimethylbenzoylacetonitrile is depicted below, highlighting the key functional groups.
Caption: Keto-enol tautomerism in 2,4-Dimethylbenzoylacetonitrile.
The presence of the electron-donating methyl groups on the phenyl ring may slightly favor the keto form compared to the unsubstituted benzoylacetonitrile, though the equilibrium is readily shifted under reaction conditions.
Synthesis of 2,4-Dimethylbenzoylacetonitrile
While a specific, detailed published synthesis for 2,4-Dimethylbenzoylacetonitrile is not readily available, a reliable synthetic route can be extrapolated from established methods for analogous benzoylacetonitriles, primarily through a Claisen condensation. [6]
Proposed Synthetic Workflow: Claisen Condensation
This approach involves the base-mediated condensation of an appropriate ester (ethyl 2,4-dimethylbenzoate) with acetonitrile.
Caption: Proposed synthetic workflow for 2,4-Dimethylbenzoylacetonitrile.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a representative procedure and may require optimization.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a strong base such as sodium hydride (1.2 equivalents) as a dispersion in mineral oil.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) or diethyl ether via cannula and cool the suspension to 0 °C in an ice bath.
-
Reactant Addition: Slowly add a solution of acetonitrile (1.5 equivalents) in anhydrous THF to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.
-
Ester Addition: Add a solution of ethyl 2,4-dimethylbenzoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of 2,4-Dimethylbenzoylacetonitrile relies on a combination of spectroscopic techniques. [7]While a dedicated spectrum for this specific molecule is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, and the methyl group protons.
-
Aromatic Protons: Three signals in the aromatic region (δ 7.0-7.8 ppm), likely a singlet and two doublets, corresponding to the three protons on the disubstituted phenyl ring.
-
Methylene Protons: A singlet at approximately δ 4.0-4.5 ppm, corresponding to the active methylene protons (–CH₂–CN). The chemical shift of these protons is highly dependent on the keto-enol equilibrium and the solvent.
-
Methyl Protons: Two singlets, each integrating to three protons, in the upfield region (δ 2.3-2.6 ppm), corresponding to the two methyl groups on the phenyl ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. [8]
-
Carbonyl Carbon: A signal in the downfield region, typically δ 185-195 ppm.
-
Nitrile Carbon: A signal around δ 115-120 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 125-145 ppm).
-
Methylene Carbon: A signal for the –CH₂–CN carbon, expected around δ 30-40 ppm.
-
Methyl Carbons: Two signals for the methyl group carbons, expected around δ 20-25 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. [7]
-
C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band around 2250-2260 cm⁻¹.
-
C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion (M⁺): A peak at m/z = 173.22, corresponding to the molecular weight of 2,4-Dimethylbenzoylacetonitrile.
-
Fragmentation Pattern: Expect to see characteristic fragments corresponding to the loss of the cyano group (M-26) and the fragmentation of the benzoyl moiety.
Reactivity and Applications in Drug Development
The synthetic utility of 2,4-Dimethylbenzoylacetonitrile stems from the reactivity of its three key functional moieties: the ketone, the active methylene group, and the nitrile.
Synthesis of Heterocyclic Scaffolds
The primary application of benzoylacetonitriles is as a versatile building block for heterocyclic synthesis. [1]The active methylene group can be readily deprotonated to form a nucleophilic enolate, which can then participate in a variety of cyclization and condensation reactions.
-
Pyridine Synthesis: Condensation with 1,3-dicarbonyl compounds or their equivalents in the presence of an ammonia source.
-
Pyrimidine Synthesis: Reaction with urea or thiourea derivatives.
-
Pyrazole Synthesis: Reaction with hydrazine derivatives.
The 2,4-dimethyl substitution pattern can be used to create specific substitution patterns on the resulting heterocyclic rings, which is a key strategy in medicinal chemistry for optimizing drug-target interactions and tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Role in Medicinal Chemistry
While specific pharmacological activities for 2,4-Dimethylbenzoylacetonitrile itself are not documented, the benzoylacetonitrile core is a known pharmacophore. Derivatives have been investigated for a range of biological activities. [1]The nitrile group itself is a common feature in many approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. Although a specific Safety Data Sheet (SDS) for 2,4-Dimethylbenzoylacetonitrile is not widely available, the safety precautions for the closely related benzoylacetonitrile should be strictly followed.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Conclusion
2,4-Dimethylbenzoylacetonitrile is a valuable and versatile building block for organic synthesis, particularly in the construction of diverse heterocyclic scaffolds relevant to drug discovery. Its unique combination of functional groups, coupled with the specific substitution pattern on the aromatic ring, provides chemists with a powerful tool for creating novel molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for unlocking its full potential in research and development.
References
-
Chemical-Suppliers. (n.d.). 2,4-dimethylbenzoylacetonitrile | CAS 53882-91-0. Retrieved from [Link]
- Khidre, R. E., & Abdel-Wahab, B. F. (2013). Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. Turkish Journal of Chemistry, 37, 684-712.
- Khidre, R. E., & Abdel-Wahab, B. F. (2013). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17(2), 193-214.
- Lim, S. M., et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14(1), 1-20.
-
Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]
-
OpenStax. (2023, September 20). 22.1 Keto–Enol Tautomerism. In Organic Chemistry. Retrieved from [Link]
- Horvath, A., & Wessjohann, L. A. (2010). Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters. Molecules, 15(3), 1847-1856.
- Limban, C., et al. (2020).
- Attia, M. I., et al. (2023). Benzotriazole Derivatives And Its Pharmacological Activity. International Journal of Research in Pharmaceutical Sciences, 14(4), 1-10.
- Franco, D., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 26(2), 1-12.
- Reiff, E. A., & Pal, K. (2021). Basic 1H- and 13C-NMR Spectroscopy. Berlin, Boston: De Gruyter.
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
- Google Patents. (n.d.). CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile.
-
ChemSrc. (n.d.). 2,4-Dichlorobenzonitrile - CAS# - 6574-98-7. Retrieved from [Link]
-
PubChem. (n.d.). Benzoylacetonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945-2964.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Google Patents. (n.d.). US3843729A - Process for the production of 2,4-dihydroxy-benzophenone.
- Google Patents. (n.d.). CN1962623A - Process for preparing 2,4-difluoro benzonitril.
- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
ResearchGate. (2023). (PDF) Benzotriazole Derivatives And Its Pharmacological Activity. Retrieved from [Link]
-
PubMed. (2012). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
PubMed Central (PMC). (2014). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. Retrieved from [Link]
-
RSC Publishing. (2000). Keto–enol tautomerism and hydration of 9-acylfluorenes. Retrieved from [Link]
-
YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]
-
ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure ?. Retrieved from [Link]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2,4-dimethylbenzoylacetonitrile | CAS 53882-91-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 2,4-Dimethylbenzoylacetonitrile | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
